2-(Nitromethylene)imidazolidine

Descripción general

Descripción

Synthesis Analysis

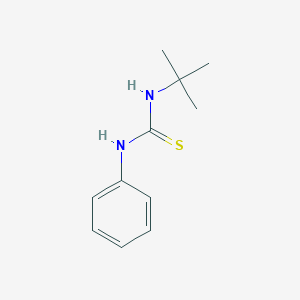

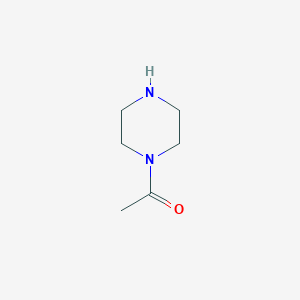

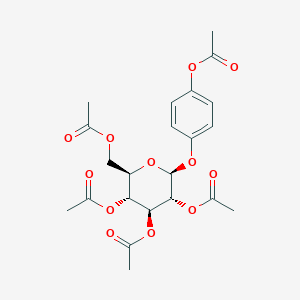

The synthesis of 2-(nitromethylene)imidazolidine derivatives involves various strategies, including the condensation of aldehydes with ethylenediamines and subsequent modification to introduce the nitromethylene moiety. For example, the synthesis of (E)-1-(2,2-Dimethoxyethyl)-2-(nitromethylidene)imidazolidine illustrates the planarity of the 2-(nitromethylene)imidazolidine fragment, which may be attributed to electron delocalization and the influence of the electron-withdrawing NO2 group (Dongmei Li et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-(nitromethylene)imidazolidine derivatives has been extensively studied. The title compound, as mentioned in the synthesis of (E)-1-(2,2-Dimethoxyethyl)-2-(nitromethylidene)imidazolidine, demonstrates a near-planar structure, indicative of electron delocalization effects facilitated by the NO2 group. Such structural features are crucial for understanding the compound's reactivity and properties (Dongmei Li et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 2-(nitromethylene)imidazolidine include cycloadditions and reactions with nitroalkenes and aldehydes. The novel C(2)-symmetric bis(imidazolidine)pyridine (PyBidine) ligand, for instance, showcases the "chiral fences" role of imidazolidine rings, facilitating endo-selective reactions of imino esters and nitroalkenes with high enantioselectivity (T. Arai et al., 2010).

Aplicaciones Científicas De Investigación

Insecticidal Activity : 2-(Nitromethylene)imidazolidine and its analogs have been studied for their insecticidal properties. For instance, Liu, Lanford, and Casida (1993) explored the role of these compounds as inhibitors of imidacloprid binding in acetylcholine receptors of house fly head membranes. They found that the potency for inhibiting imidacloprid binding correlates with neurotoxicity measured as knockdown effect (Liu, Lanford, & Casida, 1993).

Molecular Structure Analysis : Li et al. (2010) analyzed the molecular structure of a derivative of 2-(Nitromethylene)imidazolidine, which showed that the fragment is close to being planar. This structure is significant for understanding the electron delocalization and the influence of the electron-withdrawing NO2 group (Li et al., 2010).

Chemical Reactions with Olefins and Aldehydes : Tokumitsu (1990) investigated the reactions of 2-(Nitromethylene)imidazolidine with olefins bearing an electron-withdrawing group and aldehydes. This research provided insights into the formation of Michael-type addition products and other diazabicyclic derivatives (Tokumitsu, 1990).

Actions on Cholinergic Receptors : Bai et al. (1991) explored the actions of imidacloprid and a related nitromethylene on cholinergic receptors of an identified insect motor neurone. This research is crucial for understanding how these compounds affect insect neurology (Bai et al., 1991).

Electro-Organic Synthesis Applications : Asghariganjeh et al. (2020) reported on the electro-synthesis of novel tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives from 2-(Nitromethylene)imidazolidine, demonstrating its potential in creating fused polycyclic structures related to bioactive heterocycles (Asghariganjeh et al., 2020).

Corrosion Inhibition : Silva et al. (2021) conducted a comparative study of oxazolidine and imidazolidine compounds, including 2-(Nitromethylene)imidazolidine, as inhibitors of steel corrosion in aqueous HCl solution. They found that these compounds act as effective corrosion inhibitors (Silva et al., 2021).

Safety And Hazards

Direcciones Futuras

There is ongoing research into the synthesis and applications of 2-(Nitromethylene)imidazolidine. For example, there is interest in developing novel classes of neonicotinoids to confront current resistance and prevent further development of resistant strains . Additionally, the compound is being studied for its potential use in the synthesis of larger homologous molecules .

Propiedades

IUPAC Name |

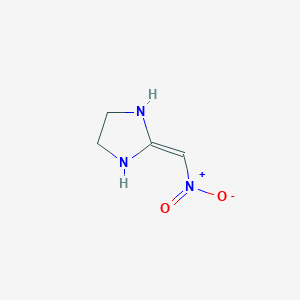

2-(nitromethylidene)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXNZFJZRFHBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=C[N+](=O)[O-])N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159739 | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Nitromethylene)imidazolidine | |

CAS RN |

13623-98-8 | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)